molecular formula C12H10F3N3O2 B12089317 Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

Cat. No.: B12089317
M. Wt: 285.22 g/mol
InChI Key: XKRLFSUBQWLREM-UHFFFAOYSA-N
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Description

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable component in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs with enhanced stability and activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the pyrazole ring.

    Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 4-fluorobenzoate: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is unique due to the presence of both the pyrazole ring and the trifluoromethyl group

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3

InChI Key

XKRLFSUBQWLREM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N

Origin of Product

United States

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